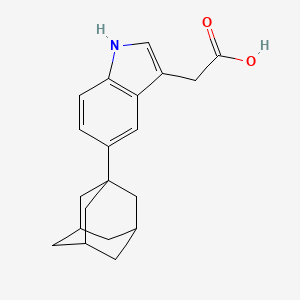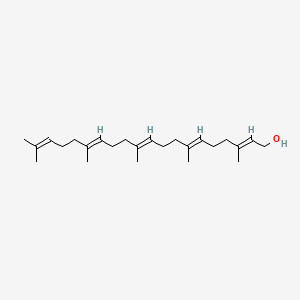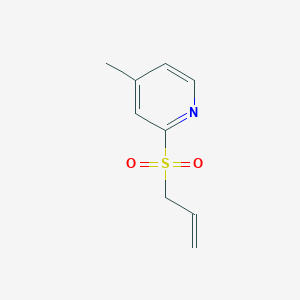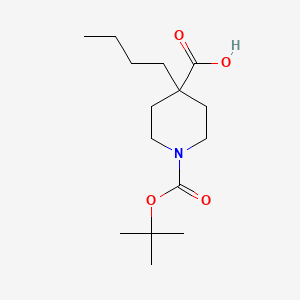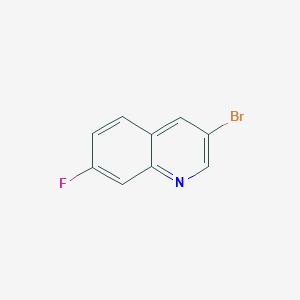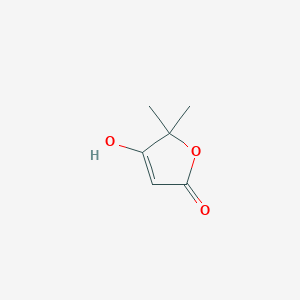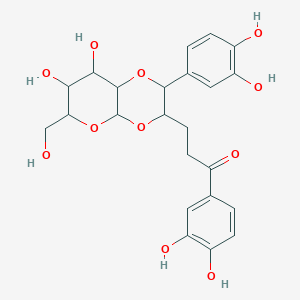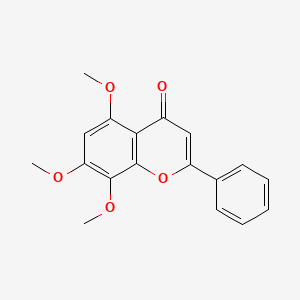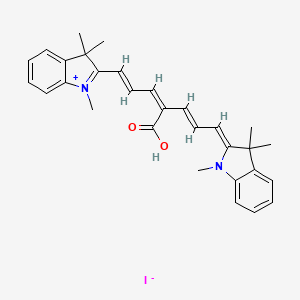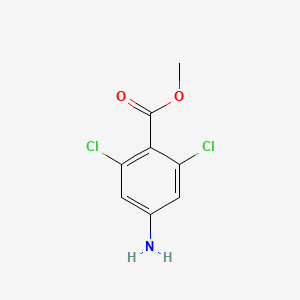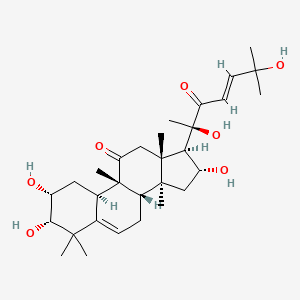
Cucurbitacin O
Overview
Description
Cucurbitacins are a class of biochemical compounds that some plants, notably members of the pumpkin and gourd family, Cucurbitaceae, produce and which function as a defense against herbivores . They are chemically classified as triterpenes, formally derived from cucurbitane, a triterpene hydrocarbon . Cucurbitacins have significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential .
Synthesis Analysis
Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited. As a result, an increase in their chemical synthesis has been developed by researchers . Cucurbitacin synthesis begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase (OSC), and further metabolizations occur by subsequent hydroxylation, acetylation, and glucosylation steps .Molecular Structure Analysis
From the chemical point of view, cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cucurbitacins involve several steps, including the use of corresponding diols, 2N NaOH, THF, succinic anhydride, DMAP, DCM, EDCI, TEA, and TBAF .Scientific Research Applications
Lung Cancer Research and Therapy
Cucurbitacins, including Cucurbitacin O, have been utilized in traditional Chinese medicines and exhibit potential tumor-killing activities in various human malignancies, particularly lung cancer. Continuous research on their anticancer activity mechanisms offers promising roles for cucurbitacins as potential mainline chemotherapy in lung cancer treatment (Liu et al., 2021).
Anti-Cancer Properties in Chinese Herbal Medicine
This compound, found in Chinese herbal medicine, exhibits various anti-cancer activities, including anti-proliferative, pro-apoptotic, and anti-metastatic effects. It's involved in the regulation of autophagy, reversing multidrug resistance, balancing immunity, and enhancing chemotherapy (Luo et al., 2019).
Molecular Targets in Cancer Therapy
Cucurbitacins possess pharmacological properties such as antitumor and anti-inflammatory effects. Their molecular targets include fibrous-actin, signal transducer and activator of transcription 3, and cyclooxygenase-2, providing insight into their anticancer effects and beneficial properties (Chen et al., 2012).
Antioxidant and Free-Radical Scavenging Activities
This compound demonstrates significant antioxidant properties, reducing preformed radicals and inhibiting MDA formation during the oxidation of linoleic acid. These findings highlight its potential as an antioxidant and free-radical scavenger (Tannin-Spitz et al., 2007).
Anti-Inflammatory Activity in Periodontitis
This compound exhibits anti-inflammatory effects and reduces alveolar bone loss in periodontitis. It regulates expressions of RANK, RANKL, and OPG, and reduces inflammatory responses, demonstrating its therapeutic potential in treating periodontitis (Zhong et al., 2020).
Immunomodulatory Mechanisms
This compound has been identified for its roles in both innate and adaptive immunity. It inhibits COX-2 and NOS, reduces oxidative stress, suppresses proinflammatory cytokines, and modulates acquired immunity proteins, highlighting its immunomodulatory potential (Silvestre et al., 2022).
Mechanism of Action
Future Directions
There are several studies, both in vitro and in vivo, reporting the important anticancer/chemopreventive potential of cucurbitacins. Hence, a comprehensive review on this topic is recommended for future clinical research . The toxicity from the curative effect has to be distinguished by various in vitro and clinical trials and is highly recommended for the future work involving Cucurbitacins .
properties
IUPAC Name |
(2R,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23-24,31-32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,18-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHIGMQGPFTKQX-SSGGGWRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2163-40-8 | |
| Record name | Presenegenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




